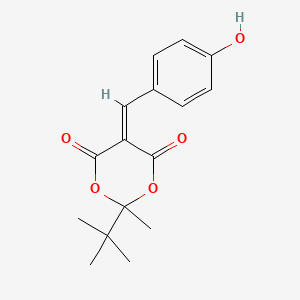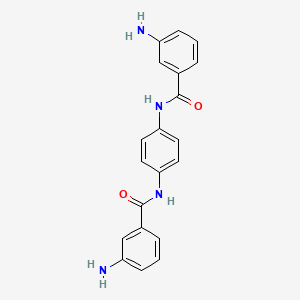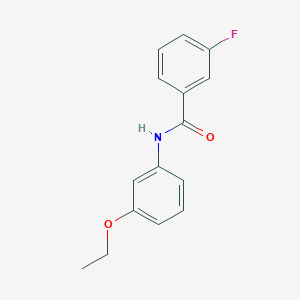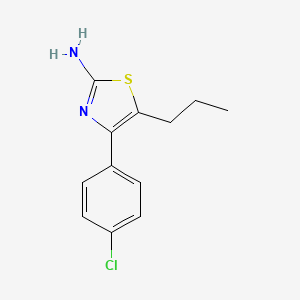
2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BHBD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of science. BHBD is a derivative of the natural compound curcumin and has been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. Additionally, 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to induce apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is also soluble in various solvents, making it suitable for a wide range of experiments. However, 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully established. Additionally, 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has poor bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione research. Firstly, more studies are needed to establish the long-term safety and toxicity of 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. Secondly, the development of novel delivery systems that can improve the bioavailability of 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is needed. Thirdly, more studies are needed to investigate the potential use of 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in the treatment of various diseases such as Alzheimer's, diabetes, and cardiovascular diseases. Finally, more studies are needed to investigate the potential use of 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in combination with other drugs or therapies for the treatment of cancer.
Synthesemethoden
2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multistep process involving the reaction of curcumin with tert-butyl hydroperoxide and acetic anhydride. The reaction results in the formation of 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione with a yield of up to 90%. The purity of 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be improved through recrystallization using ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in various fields of science. In the field of cancer research, 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation. 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been investigated for its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases such as Alzheimer's, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOQUKZYWHTHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5793732.png)

![ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5793743.png)


![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)



![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)